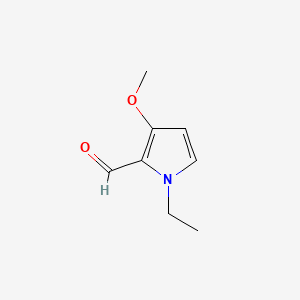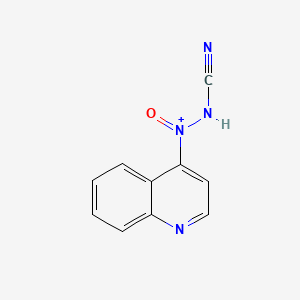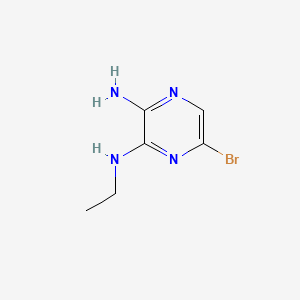
2-Amino-5-bromo-3-(ethylamino)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromo-3-(ethylamino)pyrazine: is an organic compound with the molecular formula C6H9BrN4 . It is a derivative of pyrazine, characterized by the presence of amino and bromo substituents at the 2 and 5 positions, respectively, and an ethylamino group at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-(ethylamino)pyrazine typically involves the bromination of 2-amino-3-(ethylamino)pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-bromo-3-(ethylamino)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amino groups can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-alkoxy-3-(ethylamino)pyrazine or 2-amino-5-thio-3-(ethylamino)pyrazine.
Oxidation Products: Nitro derivatives like 2-nitro-5-bromo-3-(ethylamino)pyrazine.
Reduction Products: Amino derivatives like this compound.
Coupling Products: Biaryl compounds like 2-amino-5-aryl-3-(ethylamino)pyrazine.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-3-(ethylamino)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological diseases.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-bromo-3-(ethylamino)pyrazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of amino and bromo groups allows it to form hydrogen bonds and halogen bonds, respectively, which can enhance its binding affinity and specificity. The ethylamino group can modulate its lipophilicity and pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-bromo-3-(methylamino)pyrazine: Similar structure but with a methylamino group instead of an ethylamino group.
2-Amino-5-bromopyrazine: Lacks the ethylamino group, making it less versatile in certain applications.
2-Amino-3-(ethylamino)pyrazine: Lacks the bromine atom, affecting its reactivity and binding properties.
Uniqueness: 2-Amino-5-bromo-3-(ethylamino)pyrazine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both amino and bromo groups allows for diverse chemical modifications, while the ethylamino group enhances its solubility and bioavailability .
Eigenschaften
IUPAC Name |
5-bromo-3-N-ethylpyrazine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4/c1-2-9-6-5(8)10-3-4(7)11-6/h3H,2H2,1H3,(H2,8,10)(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOJEGNMDFDYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CN=C1N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671902 |
Source


|
| Record name | 5-Bromo-N~3~-ethylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117719-10-5 |
Source


|
| Record name | 5-Bromo-N~3~-ethylpyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
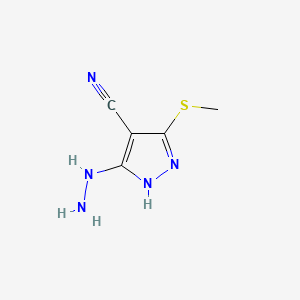


![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)
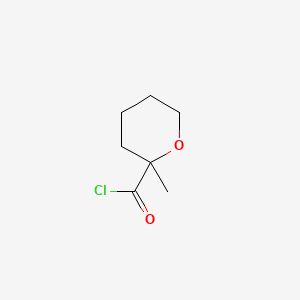
![1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose](/img/structure/B570842.png)
